1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS number
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS number
An In-depth Technical Guide to 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
This technical guide provides a comprehensive overview of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, including its chemical properties, synthesis protocols, and potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Compound Identification
Chemical Structure:
Caption: Chemical structure of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H9N3O2 | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
The synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid can be achieved through a two-step process: first, the synthesis of the precursor 1H-benzotriazole-5-carboxylic acid, followed by the N-ethylation of the triazole ring.
Synthesis of 1H-benzotriazole-5-carboxylic acid
Reaction: 3,4-Diaminobenzoic acid is cyclized using sodium nitrite in an acidic medium to form 1H-benzotriazole-5-carboxylic acid.
Experimental Protocol:
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Prepare a suspension of 3,4-diaminobenzoic acid (13.15 mmol) in glacial acetic acid (5 ml).[3]
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Prepare a solution of sodium nitrite (16.66 mmol) in 5 ml of water.[3]
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Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in one portion while stirring.[3]
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Continue stirring until the reaction mixture returns to room temperature (approximately 30 minutes).[3]
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Collect the product by filtering the reaction mixture.[3] A yield of 88% has been reported for this method.[3]
Synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Reaction: 1H-benzotriazole-5-carboxylic acid is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the final product.
Proposed Experimental Protocol:
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Dissolve 1H-benzotriazole-5-carboxylic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
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Add a base, such as potassium carbonate, to the solution.
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Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data available for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, its structural analog, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid (also known as IPBT-5CA), is a known selective agonist for the G protein-coupled receptor GPR109B.[4] This suggests that the ethyl-substituted compound may exhibit similar pharmacological properties.
GPR109B Agonist Activity of Related Compounds
The following table summarizes the agonist activity of various 1-substituted benzotriazole-5-carboxylic acids on the GPR109b receptor.[5]
| 1-Substituent | pEC50 |
| Isopropyl | ~6.3 |
| Cyclopentyl | ~6.5 |
| n-Propyl | ~6.2 |
| sec-Butyl | ~6.8 |
| Isobutyl | ~6.7 |
pEC50 is the negative logarithm of the EC50 value. Higher values indicate greater potency.
GPR109B Signaling Pathway
GPR109B is a G protein-coupled receptor that is negatively coupled to adenylyl cyclase through a pertussis toxin-sensitive Gi signaling pathway.[4] Activation of GPR109B by an agonist leads to the following downstream effects:
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Inhibition of cAMP Production: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
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Activation of ERK1/2: The signaling cascade also results in the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]
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Increase in Intracellular Calcium: A rapid and transient increase in intracellular calcium concentration is also observed upon receptor activation.[4]
GPR109B Signaling Pathway Diagram
References
- 1. 1-ETHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID CAS#: 691363-31-2 [amp.chemicalbook.com]
- 2. 1-ETHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID | 691363-31-2 [chemicalbook.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
